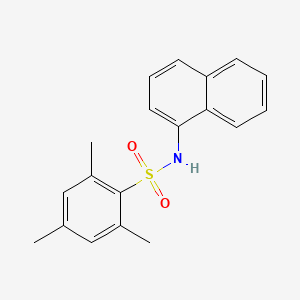

2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

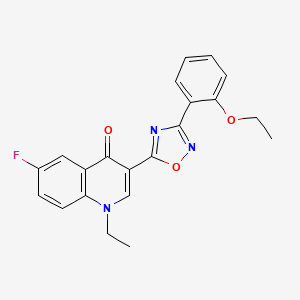

The molecular structure of 2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide is complex, with a sulfonamide group attached to a benzenesulfonamide molecule that is further substituted with three methyl groups and a naphthyl group.Applications De Recherche Scientifique

Analytical Chemistry Application

A study by Alonso, Castillo, and Barceló (1999) utilized highly water-soluble benzene- and naphthalenesulfonates in the chemical, pharmaceutical, tannery, paper, and textile industries for the enrichment of industrial wastewaters. The research highlighted the use of Isolute ENV+ polystyrene divinylbenzene sorbent for the enrichment of these sulfonates from industrial wastewaters, demonstrating the compound's relevance in environmental analytical chemistry for pollution monitoring and management in industrial effluents (Alonso, Castillo, & Barceló, 1999).

Synthetic Chemistry and Biological Screening

El-Gaby et al. (2018) synthesized a series of sulfonamide derivatives, including 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides, by diazotization and coupling with 1-naphthol in alkaline medium. These compounds were evaluated for their antimicrobial activities, illustrating the compound's potential as a precursor for producing materials with biological relevance (El-Gaby et al., 2018).

Human Carbonic Anhydrase Inhibitors

Cornelio et al. (2016) prepared benzenesulfonamides bearing various substituted (hetero)aryl rings and evaluated them as human carbonic anhydrase (hCA) inhibitors. This research underlines the potential therapeutic applications of sulfonamide derivatives in medicine, particularly for targeting tumor-associated isoforms of hCA, highlighting the importance of sulfonamides in drug development and cancer therapy (Cornelio et al., 2016).

Antibacterial Agents

Abbasi et al. (2015) involved the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, which were found to be potent antibacterial agents. The study demonstrated the structural elucidation of these compounds and their screening for antibacterial and anti-enzymatic potentials, indicating their importance in developing new antibacterial agents (Abbasi et al., 2015).

Ethylene Polymerization and Copolymerization

Wu, Chen, and Chen (2016) discussed the use of naphthalene-bridged phosphine–sulfonate ligands in ethylene polymerization and copolymerization, showcasing the role of such compounds in the field of materials science for creating polymers with specific properties (Wu, Chen, & Chen, 2016).

Safety and Hazards

While specific safety and hazard information for 2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide is not available, general safety measures for handling chemicals should be followed. These include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

2,4,6-trimethyl-N-naphthalen-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-13-11-14(2)19(15(3)12-13)23(21,22)20-18-10-6-8-16-7-4-5-9-17(16)18/h4-12,20H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWRHAGHENJBMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide](/img/structure/B2832733.png)

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2832735.png)

![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832736.png)

![3-cyclohexyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2832740.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2832741.png)

![N-(3-methoxybenzyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2832746.png)

![1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-5-methoxy-2,3-dihydro-1H-indole](/img/structure/B2832747.png)

![ethyl 4-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2832750.png)

![3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2832755.png)